4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE
Description
4-(Benzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with a benzenesulfonyl group at position 4, a 2-fluorophenyl group at position 2, and a pyrrolidin-1-yl moiety at position 3. This structural framework is significant in medicinal chemistry due to the oxazole ring’s role in modulating pharmacokinetic properties and enhancing binding affinity to biological targets . Pyrrolidine, a five-membered amine ring, is often employed to optimize solubility and bioavailability in drug design .
Properties
IUPAC Name |
4-(benzenesulfonyl)-2-(2-fluorophenyl)-5-pyrrolidin-1-yl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-16-11-5-4-10-15(16)17-21-18(19(25-17)22-12-6-7-13-22)26(23,24)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCFUAWOQIAGBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE typically involves multi-step organic reactions. The starting materials often include benzenesulfonyl chloride, 2-fluorobenzaldehyde, and pyrrolidine. The key steps may involve:
- Formation of an intermediate oxazole ring through cyclization reactions.
- Introduction of the benzenesulfonyl group via sulfonylation reactions.
- Incorporation of the fluorophenyl group through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. This can include:
- Use of catalysts to enhance reaction rates.
- Controlled temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the oxazole ring or sulfonyl group.
Substitution: Electrophilic or nucleophilic substitution on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural components suggest possible interactions with biological targets, leading to the following applications:
- Anticancer Activity : Research indicates that oxazole derivatives exhibit anticancer properties. For instance, compounds similar to 4-(benzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole have shown efficacy against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : Studies have demonstrated that oxazole derivatives can possess antimicrobial activity against both bacterial and fungal strains. The presence of the benzenesulfonyl group is believed to enhance this activity by facilitating interaction with microbial enzymes .
The compound's biological activity has been evaluated in several studies:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical for disease progression. For example, it may act on enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .
- Signal Transduction Modulation : Preliminary research indicates that this compound could modulate signal transduction pathways, particularly those involving the signal transducer and activator of transcription (STAT) proteins. This modulation could lead to therapeutic effects in conditions such as autoimmune diseases and cancers .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of various oxazole derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was attributed to the induction of apoptosis through caspase activation .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth at concentrations as low as 20 µg/mL, comparable to standard antibiotics like ampicillin .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-2-(2-FLUOROPHENYL)-5-(PYRROLIDIN-1-YL)-1,3-OXAZOLE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : The pyrrolidine ring’s conformational flexibility may enable interactions with hydrophobic pockets in biological targets, while the benzenesulfonyl group could participate in hydrogen bonding .
- Unanswered Questions: Limited data exist on the target compound’s solubility, stability, or in vivo efficacy. Comparative studies with methyl- or chloro-substituted analogs (e.g., ) are needed to validate substituent effects.
Biological Activity
4-(Benzenesulfonyl)-2-(2-fluorophenyl)-5-(pyrrolidin-1-yl)-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic potential.
Chemical Structure
The compound features a unique oxazole ring substituted with a benzenesulfonyl group and a pyrrolidine moiety, which contributes to its biological activity. The fluorophenyl group may enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in the oxazole family have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory mechanisms through modulation of signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in disease processes.
- Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may lead to altered signaling pathways, impacting cellular responses.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of related oxazole derivatives against resistant bacterial strains. Results indicated that the compounds exhibited significant bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Cytotoxicity in Cancer Models
In vitro assays demonstrated that this compound induced cell death in several cancer cell lines through apoptosis induction. The mechanism was linked to the compound's ability to disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production .
Toxicological Profile
Assessments indicate a favorable safety profile for this compound, with minimal cytotoxicity observed in non-target cells during preliminary toxicity studies. Further investigations are necessary to fully characterize the toxicological implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
